4-(2,4-dimethoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-dimethoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C19H18F3N3O3 and its molecular weight is 393.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Biochemical Pathways
Given the presence of the trifluoromethyl group , it is possible that the compound could interact with various biochemical pathways. Trifluoromethyl-containing compounds have been found to exhibit numerous pharmacological activities . .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence the compound’s bioavailability, as trifluoromethyl groups are known to improve the physicochemical and pharmacological properties of drug molecules . .
Result of Action
The molecular and cellular effects of the compound’s action are not well defined. Given the presence of the trifluoromethyl group, it is possible that the compound could have a variety of biological effects. Trifluoromethyl-containing compounds have been found to exhibit numerous pharmacological activities . .
生物活性
The compound 4-(2,4-dimethoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole family known for its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant data and case studies.
- Molecular Formula : C19H18F3N3O3
- Molecular Weight : 393.36 g/mol
- CAS Number : 861206-42-0
Anticancer Properties
Recent studies have demonstrated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in several cancer types.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 12.50 | Induces apoptosis |
A549 | 26.00 | Inhibits cell growth |
HepG2 | 0.71 | Targets VEGF pathways |
A study by Nitulescu et al. highlighted the compound's potential against HepG2 with an IC50 value of 0.71μM, indicating strong antiproliferative activity . Additionally, the compound exhibited significant inhibition of topoisomerase-IIa with an IC50 of 100μM, which is crucial for DNA replication and repair .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Triazoles are known to inhibit cyclooxygenase enzymes (COX), which play a pivotal role in inflammation.
Compound | IC50 (µM) | Selectivity |
---|---|---|
4-(2,4-dimethoxyphenyl)-5-methyl... | 1.33 | COX-II selective |
Research indicates that derivatives similar to this compound can selectively inhibit COX-II with an IC50 value as low as 1.33μM, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, triazole compounds have been recognized for their antimicrobial properties. Studies have reported activity against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
This suggests that the compound may serve as a lead structure for developing new antimicrobial agents .
Case Studies
- Study on Anticancer Effects : A recent study assessed the activity of this compound against multiple cancer cell lines using the MTT assay. Results indicated that it significantly reduced cell viability in MCF7 and A549 cells, with mechanisms involving apoptosis induction and cell cycle arrest.
- Inflammation Model : In vivo experiments using a carrageenan-induced paw edema model demonstrated that administration of this triazole derivative resulted in a marked reduction in inflammation compared to control groups.
属性
IUPAC Name |
4-(2,4-dimethoxyphenyl)-5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c1-12-23-24(11-13-5-4-6-14(9-13)19(20,21)22)18(26)25(12)16-8-7-15(27-2)10-17(16)28-3/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESJFAPKRLBWGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=C(C=C(C=C2)OC)OC)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。